REACTION_SMILES
|
[CH3:16][OH:17].[CH3:1][CH:2]([CH3:3])[O:4][c:5]1[c:6]([N+:11]([O-:12])=[O:13])[cH:7][cH:8][cH:9][cH:10]1.[H:14][H:15]>>[CH3:1][CH:2]([CH3:3])[O:4][c:5]1[c:6]([NH2:11])[cH:7][cH:8][cH:9][cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)Oc1ccccc1[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)Oc1ccccc1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |